molecular formula C10H12N4O B13196167 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one

1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13196167
M. Wt: 204.23 g/mol
InChI Key: IUPUNBKMLILTKQ-UHFFFAOYSA-N
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Description

The compound 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one features a pyrazol-5-one core substituted with a 6-aminopyridin-3-yl group at position 1 and methyl groups at positions 3 and 3.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)-4,5-dimethyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H12N4O/c1-6-7(2)13-14(10(6)15)8-3-4-9(11)12-5-8/h3-6H,1-2H3,(H2,11,12)

InChI Key

IUPUNBKMLILTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN(C1=O)C2=CN=C(C=C2)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6-aminopyridine and 3,4-dimethylpyrazolone.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

    Purification: The product is purified using recrystallization techniques to obtain high purity this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and chemical properties of pyrazol-5-one derivatives are highly influenced by substituents on the pyrazole ring and the aromatic groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazol-5-one Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Features References
1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one 1: 6-Aminopyridin-3-yl; 3,4: Methyl Calculated: ~218.24 Unique amino-pyridine group; potential SAR-inducing activity (hypothesized) N/A
BAPP (4-{3-[(3,5-dichloro-2-hydroxybenzylidene)amino]propyl}-4,5-dihydro-1H-pyrazol-5-one) 1: Substituted propyl chain; 3,5-dichloro-2-hydroxybenzylidene N/A Acts downstream of salicylic acid (SA) biosynthesis in Arabidopsis; pyrazole moiety critical for signaling
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one 1: 3-Chlorophenyl; 3: Ethyl 222.67 Used as pharmaceutical intermediate; chloro-substituent enhances lipophilicity
1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one 1: 4-Fluorophenyl 178.17 Fluorine substitution improves metabolic stability; IUPAC name: 2-(4-fluorophenyl)-4H-pyrazol-3-one
(4Z)-1-(3,4-Dimethylphenyl)-4-(hydroxyimino)-3-methyl-4,5-dihydro-1H-pyrazol-5-one 1: 3,4-Dimethylphenyl; 4: Hydroxyimino N/A Nitrosamine reference material; meets USP/EMA standards for quality control
3-methyl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one 1: Pyridin-4-yl; 3: Methyl 175.19 Pyridine substitution at position 1; potential for metal coordination or drug design

Substituent-Driven Property Modifications

  • Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and fluoro (F) substituents enhance stability and lipophilicity, as seen in and .
  • Amino Groups: The 6-aminopyridin-3-yl group in the target compound may improve water solubility and hydrogen-bonding capacity compared to non-polar substituents.

Biological Activity

1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one (CAS Number: 2091452-05-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

The molecular formula of this compound is C10H12N4OC_{10}H_{12}N_{4}O with a molecular weight of 204.23 g/mol. Its structure features a pyrazole ring substituted with a 6-aminopyridine moiety.

PropertyValue
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
CAS Number2091452-05-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A notable study tested various pyrazoles in breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant cytotoxic effects. The combination of these compounds with doxorubicin showed enhanced efficacy, particularly against the MDA-MB-231 cell line, which is known for its aggressive nature in breast cancer cases .

Table: Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines

Compound NameCell LineIC50 Value (µM)Synergistic Effect with Doxorubicin
Pyrazole AMCF-715.0Yes
Pyrazole BMDA-MB-2318.5Yes

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well documented. In one study, compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests their potential as therapeutic agents in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties. A study evaluated the antifungal activity of various pyrazole compounds against pathogenic fungi and found that certain derivatives effectively inhibited fungal growth . Additionally, the compound has shown promise against bacterial strains, reinforcing its potential as a broad-spectrum antimicrobial agent.

Case Studies

  • Breast Cancer Treatment : A study involving the combination of pyrazole derivatives with conventional chemotherapy drugs demonstrated improved outcomes in resistant breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity .
  • Inflammatory Disease Models : In animal models of inflammation, pyrazole derivatives were administered to assess their impact on inflammatory markers. The findings revealed a marked reduction in inflammation-related symptoms and cytokine levels compared to control groups .

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